molecular formula C27H38N4O8 B1310599 Suc-Ala-Leu-Pro-Phe-OH CAS No. 287379-73-1

Suc-Ala-Leu-Pro-Phe-OH

Cat. No. B1310599
M. Wt: 546.6 g/mol
InChI Key: QFWLENXZHAFXAI-VMXMFDLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Suc-Ala-Leu-Pro-Phe-OH” is a substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) . It has been used for an uncoupled protease-free assay of PPIase activity .

Scientific Research Applications

Peptide Chemistry and Enzyme Inhibition

Research in peptide chemistry, particularly involving "Suc-Ala-Leu-Pro-Phe-OH" and related sequences, has contributed significantly to understanding the structure-activity relationships of peptides and their roles in inhibiting specific enzymes. For instance, studies on peptide chemistry have led to the development of specific inhibitors for enzymes like spleen fibrinolytic proteinase (SFP), employing strategies such as the use of D-amino acids for antagonist development in peptides related to hormone and enzyme functions (Okada, 2009).

Environmental Contaminants and Analytical Chemistry

Sucralose (a compound related by context to the discussion of "Suc-Ala-Leu-Pro-Phe-OH") has been identified as an emerging environmental contaminant. Studies have explored its presence in water sources and its potential as an environmental marker due to its stability and persistence. Such research sheds light on the environmental impact of synthetic compounds and their analytical detection and implications for water safety and environmental health (Lange, Scheurer, & Brauch, 2012).

Nanomaterials and Eco-Environmental Applications

In the realm of nanotechnology and environmental applications, the enzyme-mimicking activities of metal and metal-oxide nanozymes have been investigated. Such nanozymes can catalyze the removal and transformation of environmental contaminants, offering a promising avenue for eco-environmental restoration and pollution mitigation. This research highlights the potential of nanozymes in environmental applications, including the degradation of phenolic contaminants in aquatic ecosystems (Chen et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, “Suc-Ala-Leu-Pro-Phe-pNA”, suggests that it is toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is also a moderate to severe irritant to the skin and eyes .

Future Directions

The development of protease-cleavable peptide linkers for selective drug delivery is a promising future direction . The application of unnatural amino acids for the development of highly selective peptide linkers is also presented as a future perspective .

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O8/c1-16(2)14-19(29-24(35)17(3)28-22(32)11-12-23(33)34)26(37)31-13-7-10-21(31)25(36)30-20(27(38)39)15-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-21H,7,10-15H2,1-3H3,(H,28,32)(H,29,35)(H,30,36)(H,33,34)(H,38,39)/t17-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLENXZHAFXAI-VMXMFDLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11092823

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